REACTION_CXSMILES
|
[CH2:1]=[C:2]1[O:6][C:4](=[O:5])[CH2:3]1.[CH3:7][C:8]([CH3:10])=[O:9]>>[CH2:1]=[C:2]1[O:6][C:4](=[O:5])[CH2:3]1.[CH3:1][C:2]1[O:6][C:8]([CH3:10])([CH3:7])[O:9][C:4](=[O:5])[CH:3]=1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C=C1CC(=O)O1
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC(=O)OC(O1)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]=[C:2]1[O:6][C:4](=[O:5])[CH2:3]1.[CH3:7][C:8]([CH3:10])=[O:9]>>[CH2:1]=[C:2]1[O:6][C:4](=[O:5])[CH2:3]1.[CH3:1][C:2]1[O:6][C:8]([CH3:10])([CH3:7])[O:9][C:4](=[O:5])[CH:3]=1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C=C1CC(=O)O1
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC(=O)OC(O1)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |